molecular formula C8H10O3 B048157 Syringol CAS No. 91-10-1

Syringol

Cat. No. B048157
CAS RN: 91-10-1
M. Wt: 154.16 g/mol
InChI Key: KLIDCXVFHGNTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06855657B2

Procedure details

To a 2 liter flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, was added 77 g (0.5 mol) of pyrogallol 1,3-dimethyl ether. 5.8 ml of MeOH, and 750 ml of CH2Cl2. To this solution was added 126 mg (5 mmol) of NaH (95%). The solution was stirred while cooling to −45° C. with a dry-ice acetone bath. 94 g (0.53 mol) of powdered N-bromosuccinimide was added rapidly. The reaction mixture was then stirred for 1 hour at −35° C., heated to room temperature over next 30 min, and finally refluxed for 30 min. The CH2Cl2 was removed under reduced pressure and the residue solidified. The tan solid was broken up and stirred well with 1 liter of ether. This was filtered and the residue was washed well with ether. The ether was evaporated under reduced pressure to yield a tan solid. The solid was placed in a 5 liter flask with 3 liters of ligroin (bp: 90-110° C.) and heated with stirring to 80° C. The hot solution was decanted from the brown oil and the hot yellow solution was allowed to cool at room temperature for 3 hr. The white needles was filtered off and dried to yield 74 g (63%) of 17.
Quantity
77 g
Type
reactant
Reaction Step One
Name
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
94 g
Type
reactant
Reaction Step Three
[Compound]
Name
ligroin
Quantity
3 L
Type
reactant
Reaction Step Four
Name
Quantity
126 mg
Type
catalyst
Reaction Step Five
Quantity
750 mL
Type
solvent
Reaction Step Six
Name
Yield
63%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[C:4]=1[OH:11].CO.[Br:14]N1C(=O)CCC1=O>[H-].[Na+].C(Cl)Cl>[Br:14][C:7]1[CH:6]=[C:5]([O:9][CH3:10])[C:4]([OH:11])=[C:3]([O:2][CH3:1])[CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
77 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)OC)O
Step Two
Name
Quantity
5.8 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
94 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Four
Name
ligroin
Quantity
3 L
Type
reactant
Smiles
Step Five
Name
Quantity
126 mg
Type
catalyst
Smiles
[H-].[Na+]
Step Six
Name
Quantity
750 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-45 °C
Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 2 liter flask equipped with a magnetic stirrer
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred for 1 hour at −35° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
heated to room temperature over next 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
finally refluxed for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The CH2Cl2 was removed under reduced pressure
STIRRING
Type
STIRRING
Details
stirred well with 1 liter of ether
FILTRATION
Type
FILTRATION
Details
This was filtered
WASH
Type
WASH
Details
the residue was washed well with ether
CUSTOM
Type
CUSTOM
Details
The ether was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a tan solid
TEMPERATURE
Type
TEMPERATURE
Details
heated
STIRRING
Type
STIRRING
Details
with stirring to 80° C
CUSTOM
Type
CUSTOM
Details
The hot solution was decanted from the brown oil
TEMPERATURE
Type
TEMPERATURE
Details
to cool at room temperature for 3 hr
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The white needles was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)OC)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 74 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.